
2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one typically involves the reaction of piperidine with a suitable ketone precursor. One common method is the alkylation of piperidine with 2,2-dimethyl-3-pentanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of piperidine and subsequent nucleophilic attack on the ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in studies investigating the pharmacological properties of piperidine derivatives, including their potential as analgesics and antipsychotics.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one is primarily related to its interaction with biological targets such as receptors and enzymes. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one: Similar structure but with a pyrrolidine ring instead of piperidine.
2,2-Dimethyl-4-(morpholin-2-yl)pentan-3-one: Contains a morpholine ring instead of piperidine.
2,2-Dimethyl-4-(azepan-2-yl)pentan-3-one: Features an azepane ring instead of piperidine.
Uniqueness
2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The steric hindrance provided by the 2,2-dimethyl groups enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2,2-dimethyl-4-piperidin-2-ylpentan-3-one |
InChI |
InChI=1S/C12H23NO/c1-9(11(14)12(2,3)4)10-7-5-6-8-13-10/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
IDCVBOCMBNHZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


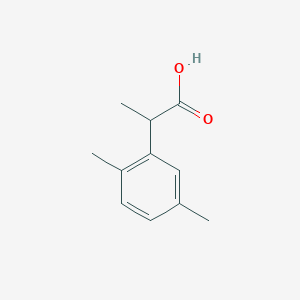
![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)
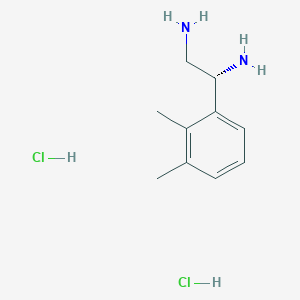

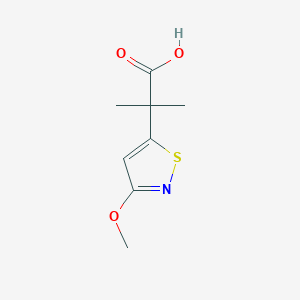
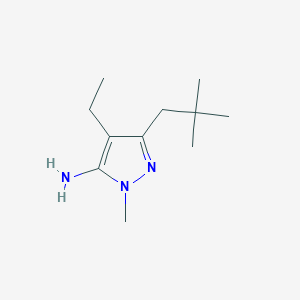

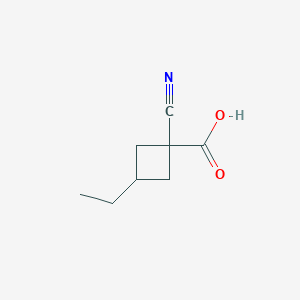
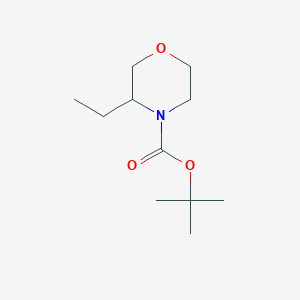
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
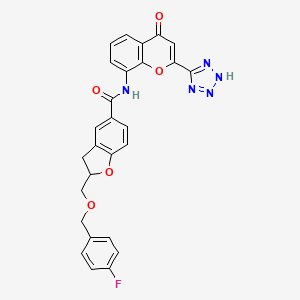
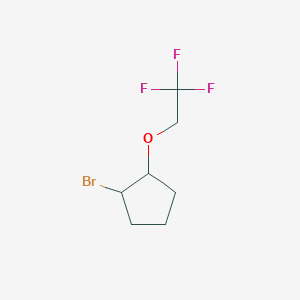

![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)
